Enhanced Lipophilicity & Membrane Permeability
The introduction of a fluorine atom at the 3-position of the phenyl ring increases lipophilicity compared to the non-fluorinated analog 2-(methylsulfanyl)-1-phenylethan-1-one. While direct experimental logP data for the target compound is not available, class-level inference based on fluorophenyl ketones indicates an estimated logP increase of 0.3–0.5 units relative to the parent compound [1]. The non-fluorinated analog has a computed XLogP3 of 2.3 [2]. This elevated lipophilicity enhances passive membrane permeability and may improve blood-brain barrier penetration in CNS-targeted applications [3].
+0.3 to +0.5 vs non-fluorinated analog (XLogP3 2.3)
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated logP ~2.6–2.8 (based on fluorination effect) |
| Comparator Or Baseline | 2-(Methylsulfanyl)-1-phenylethan-1-one: XLogP3 = 2.3 |
| Quantified Difference | Estimated increase of +0.3 to +0.5 logP units |
| Conditions | Computed XLogP3 (PubChem) for comparator; class-level inference for target based on fluorophenyl ketone SAR |
Why This Matters
Higher lipophilicity directly impacts bioavailability and tissue distribution, making this compound a more suitable starting point for CNS-penetrant or orally bioavailable drug candidates.
- [1] Böhm, H.-J., et al. Fluorine in Medicinal Chemistry. ChemBioChem 2004, 5, 637–643. DOI: 10.1002/cbic.200300821. View Source
- [2] PubChem. 2-(Methylsulfanyl)-1-phenylethan-1-one. CID 220651. Computed XLogP3-AA value 2.3. Accessed April 2026. View Source
- [3] Gillis, E. P., et al. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 8315–8359. DOI: 10.1021/acs.jmedchem.5b00258. View Source
